molecular formula C18H14F2N4O2S B2852930 2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1202992-67-3

2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B2852930
CAS No.: 1202992-67-3
M. Wt: 388.39
InChI Key: QROOCHKCYRUEKR-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the thiophene and benzamide groups. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,4-difluoro-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S/c1-24-17-15(11(8-14(25)21-17)13-3-2-6-27-13)16(23-24)22-18(26)10-5-4-9(19)7-12(10)20/h2-7,11H,8H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROOCHKCYRUEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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